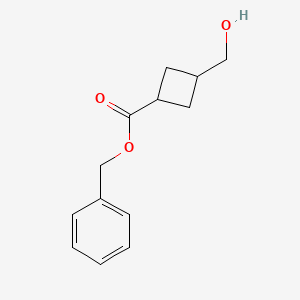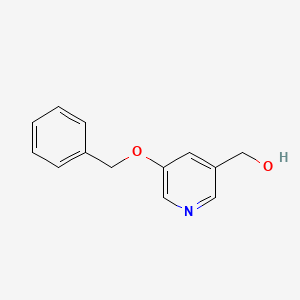
Bismuth Tin eutectic lump
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth Tin eutectic lump is a metallic alloy composed of bismuth and tin in a specific ratio that forms a eutectic mixture. This alloy is known for its low melting point and is commonly used in various industrial applications, particularly in soldering and electronic packaging. The eutectic composition of bismuth and tin allows the alloy to melt and solidify at a single, consistent temperature, making it highly desirable for applications requiring precise thermal control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Bismuth Tin eutectic lump typically involves the melting of pure bismuth and tin metals in a specific ratio. The eutectic composition is achieved by combining 58% bismuth and 42% tin by weight. The metals are melted together in a crucible at a temperature above the eutectic point, which is approximately 139°C. Once the metals are fully melted and mixed, the alloy is allowed to cool and solidify, forming the eutectic lump.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale melting and casting processes. The metals are melted in industrial furnaces and then cast into molds to form lumps or ingots. The process is carefully controlled to ensure the correct eutectic composition and to minimize impurities. Advanced techniques such as vacuum melting and hydraulic pressure injection may be used to produce high-purity and uniform eutectic alloys .
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth Tin eutectic lump undergoes various chemical reactions, including oxidation, reduction, and alloying reactions. The alloy is particularly known for its behavior during solidification, where unique microstructures can form.
Common Reagents and Conditions
Oxidation: The alloy can oxidize when exposed to air, forming oxides of bismuth and tin. This reaction is typically slow at room temperature but can be accelerated at higher temperatures.
Reduction: Reduction reactions involving this compound are less common but can occur in the presence of strong reducing agents.
Alloying: The alloy can form intermetallic compounds with other metals, such as silver or copper, under specific conditions.
Major Products Formed
The major products formed from the reactions of this compound include bismuth oxide, tin oxide, and various intermetallic compounds. The specific products depend on the reaction conditions and the presence of other elements .
Applications De Recherche Scientifique
Bismuth Tin eutectic lump has a wide range of scientific research applications:
Chemistry: Used as a low-melting-point solder in chemical synthesis and analysis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Widely used in electronic packaging, particularly in the production of lead-free solders for electronic components
Mécanisme D'action
The mechanism of action of Bismuth Tin eutectic lump primarily involves its low melting point and excellent wettability. When used as a solder, the alloy melts and flows into the gaps between metal surfaces, creating a strong bond upon solidification. The molecular targets and pathways involved include the formation of intermetallic compounds at the interface between the solder and the substrate, which enhances the mechanical strength and electrical conductivity of the joint .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead-Tin Eutectic Alloy: Similar in application but contains lead, which is toxic and environmentally harmful.
Silver-Tin Eutectic Alloy: Offers higher mechanical strength but is more expensive.
Indium-Tin Eutectic Alloy: Used in specialized applications requiring very low melting points.
Uniqueness
Bismuth Tin eutectic lump is unique due to its combination of low melting point, non-toxicity, and excellent wettability. Unlike lead-based solders, it is environmentally friendly and safe for use in consumer electronics. Its lower cost compared to silver-based solders makes it an attractive option for a wide range of applications .
Propriétés
IUPAC Name |
bismuth;tin |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Sn |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAUCBYEDDGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)






